- Pyrimidine-morpholine-fused-ring compounds as PI3K inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases, China, , ,

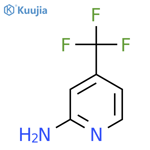

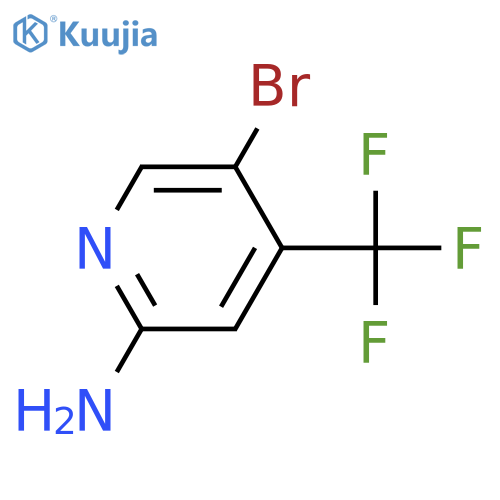

Cas no 944401-56-3 (5-Bromo-4-(trifluoromethyl)pyridin-2-amine)

944401-56-3 structure

Nombre del producto:5-Bromo-4-(trifluoromethyl)pyridin-2-amine

Número CAS:944401-56-3

MF:C6H4BrF3N2

Megavatios:241.008570671082

MDL:MFCD09864896

CID:835647

PubChem ID:28875348

5-Bromo-4-(trifluoromethyl)pyridin-2-amine Propiedades químicas y físicas

Nombre e identificación

-

- 5-Bromo-4-(trifluoromethyl)pyridin-2-amine

- 2-pyridinamine, 5-bromo-4-(trifluoromethyl)-

- 2-Amino-5-bromo-4-(trifluoromethyl)pyridine

- 2-AMINO-5-BROMO-4-TRIFLUOROMETHYLPYRIDINE

- 5-bromo-4-(trifluoromethyl)-2-pyridylamine

- 5-bromo-4--trifluoromethyl-pyridin-2-amine

- 5-Bromo-4-trifluoromethyl-pyridin-2-ylamine

- AEWYLVDLWQPJGW-UHFFFAOYSA-N

- BCP15317

- SBB051921

- BBL102623

- STL556426

- FD2103

- SB18622

- VP11845

- SC-8

- 5-Bromo-4-(trifluoromethyl)-2-pyridinamine (ACI)

- 5-Bromo-4-trifluoromethylpyridin-2-amine

- 5-Bromo-4-trifluoromethylpyridin-2-ylamine

- [5-Bromo-4-(trifluoromethyl)-2-pyridyl]amine

- SY013435

- AS-813/43501931

- DB-001216

- J-517056

- 2-amino-4-trifluoromethyl-5-bromopyridine

- 2-Amino-5-bromo-4-(trifluoromethyl)pyridine, 95%

- DTXSID80651731

- AKOS005063346

- MFCD09864896

- SCHEMBL857498

- Z1269205582

- A3256

- CS-M0294

- 944401-56-3

- EG-0018

- 5-bromo-4-(trifluoromethyl)-2-pyridinylamine

- EN300-269287

-

- MDL: MFCD09864896

- Renchi: 1S/C6H4BrF3N2/c7-4-2-12-5(11)1-3(4)6(8,9)10/h1-2H,(H2,11,12)

- Clave inchi: AEWYLVDLWQPJGW-UHFFFAOYSA-N

- Sonrisas: FC(C1C(Br)=CN=C(N)C=1)(F)F

Atributos calculados

- Calidad precisa: 239.951g/mol

- Carga superficial: 0

- XLogP3: 2.1

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 5

- Cuenta de enlace giratorio: 0

- Masa isotópica única: 239.951g/mol

- Masa isotópica única: 239.951g/mol

- Superficie del Polo topológico: 38.9Ų

- Recuento de átomos pesados: 12

- Complejidad: 161

- Recuento atómico isotópico: 0

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de unidades de unión covalente: 1

Propiedades experimentales

- Color / forma: No data available

- Denso: 1.79

- Punto de fusión: 72.0 to 76.0 deg-C

- Punto de ebullición: 243.9°C at 760 mmHg

- Punto de inflamación: 101.3±27.3 °C

- PSA: 38.91000

- Logp: 3.02630

5-Bromo-4-(trifluoromethyl)pyridin-2-amine Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H315-H319

- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:1

- Código de categoría de peligro: 22-36

- Instrucciones de Seguridad: 24/25

-

Señalización de mercancías peligrosas:

- Nivel de peligro:IRRITANT

- Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,2-8°C

5-Bromo-4-(trifluoromethyl)pyridin-2-amine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058688-25g |

5-Bromo-4-(trifluoromethyl)pyridin-2-amine |

944401-56-3 | 98% | 25g |

¥969.00 | 2024-04-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B75310-25g |

5-Bromo-4-(trifluoromethyl)pyridin-2-amine |

944401-56-3 | 97% | 25g |

¥2688.0 | 2022-10-09 | |

| eNovation Chemicals LLC | Y1103618-5g |

5-Bromo-4-(Trifluoromethyl)-2-pyridylamine |

944401-56-3 | 95% | 5g |

$460 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8253-1G |

5-bromo-4-(trifluoromethyl)pyridin-2-amine |

944401-56-3 | 95% | 1g |

¥ 1,920.00 | 2023-04-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 048313-500mg |

2-Amino-5-bromo-4-(trifluoromethyl)pyridine |

944401-56-3 | 95% | 500mg |

1006.0CNY | 2021-07-07 | |

| Chemenu | CM120652-1g |

2-Amino-5-bromo-4-(trifluoromethyl)pyridine |

944401-56-3 | 97% | 1g |

$138 | 2021-08-06 | |

| Matrix Scientific | 048313-500mg |

2-Amino-5-bromo-4-(trifluoromethyl)pyridine, 95% |

944401-56-3 | 95% | 500mg |

$62.00 | 2021-06-27 | |

| Chemenu | CM120652-10g |

2-Amino-5-bromo-4-(trifluoromethyl)pyridine |

944401-56-3 | 97% | 10g |

$667 | 2021-08-06 | |

| eNovation Chemicals LLC | D547941-25g |

5-broMo-4-(trifluoroMethyl)-2-pyridylaMine |

944401-56-3 | 97%+ | 25g |

$1420 | 2024-05-24 | |

| eNovation Chemicals LLC | Y1291150-10g |

2-Amino-5-bromo-4-(trifluoromethyl)pyridine |

944401-56-3 | 98% | 10g |

$95 | 2024-06-07 |

5-Bromo-4-(trifluoromethyl)pyridin-2-amine Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 2 h, rt

Referencia

- Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; 2 h, rt

Referencia

- Pyrazolyl pyrrolinones and their use as herbicides, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 5 °C → rt

1.2 Reagents: Water

1.2 Reagents: Water

Referencia

- Preparation of oxadiazolopyridine derivatives for use as ghrelin o-acyl transferase (GOAT) inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; 2 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

Referencia

- Mechanistic target of rapamycin signaling pathway inhibitors, therapeutic applications, and preparation, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 2 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water

1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water

Referencia

- Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 2 h, 0 °C; 30 min, 3 °C → 20 °C

1.2 Reagents: Sodium thiosulfate pentahydrate Solvents: Water ; 10 min, 20 °C; 1 h, 20 °C

1.2 Reagents: Sodium thiosulfate pentahydrate Solvents: Water ; 10 min, 20 °C; 1 h, 20 °C

Referencia

- Manufacturing process for pyrimidine derivatives, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; overnight, rt

Referencia

- Preparation of pyrimidine compounds as PI3K inhibitors, China, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 0.5 h, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Sodium thiosulfate Solvents: Water

Referencia

- High selectivity substituted pyrimidine PI3K inhibitor, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 2 h, rt

Referencia

- Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer, ACS Medicinal Chemistry Letters, 2011, 2(10), 774-779

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 0 °C; 2 h, 25 °C

Referencia

- Preparation of triazine compounds as antitumor agent, China, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 2 h, rt

Referencia

- Pyridine derivatives as PI3K inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; 2 h, rt

Referencia

- Preparation of pyrrolone derivatives as herbicides, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; rt

Referencia

- Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1,2,4]triazine derivatives, Bioorganic & Medicinal Chemistry Letters, 2020, 30(12),

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 0 °C; 0.5 h, 0 °C → rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

Referencia

- Preparation of pyrimidine derivatives as PI3K inhibitors, China, , ,

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 2 h, rt

Referencia

- Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents, European Journal of Medicinal Chemistry, 2016, 108, 644-654

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; rt; 1 h, rt

Referencia

- Preparation of substituted pyrimidines as PI3K kinase inhibitors useful in the treatment of cancer, China, , ,

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; rt; 6 h, rt

Referencia

- Quinazolines and azaquinazolines as dual inhibitors of RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 19

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 2 h, rt

Referencia

- Preparation of dimorpholinopyrimidines for inhibiting hamartoma tumor cells, World Intellectual Property Organization, , ,

Métodos de producción 20

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 0 °C; 3 h, rt

Referencia

- Preparation of triazine compounds as kinase inhibitors for treating PI3K/mTOR pathway related disorders, World Intellectual Property Organization, , ,

5-Bromo-4-(trifluoromethyl)pyridin-2-amine Raw materials

5-Bromo-4-(trifluoromethyl)pyridin-2-amine Preparation Products

5-Bromo-4-(trifluoromethyl)pyridin-2-amine Proveedores

Amadis Chemical Company Limited

Miembros de la medalla de oro

(CAS:944401-56-3)5-Bromo-4-(trifluoromethyl)pyridin-2-amine

Número de pedido:A844950

Estado del inventario:in Stock

Cantidad:100g

Pureza:99%

Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:04

Precio ($):413.0

5-Bromo-4-(trifluoromethyl)pyridin-2-amine Literatura relevante

-

Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

944401-56-3 (5-Bromo-4-(trifluoromethyl)pyridin-2-amine) Productos relacionados

- 106447-97-6(2-Amino-4-(trifluoromethyl)pyridine)

- 22123-09-7(6-Methyl-4-(trifluoromethyl)pyrid-2-yl hydrazine)

- 89570-84-3(2-Hydrazinyl-4-(trifluoromethyl)pyridine)

- 74784-70-6(5-(Trifluoromethyl)pyridin-2-amine)

- 183610-70-0(3-(trifluoromethyl)pyridin-2-amine)

- 211449-19-3(4-(Trifluoromethyl)quinolin-2-amine)

- 107867-51-6(5-(Trifluoromethyl)pyridine-2,3-diamine)

- 130171-52-7(4-(Trifluoromethyl)pyridine-2,6-diamine)

- 651055-83-3(6-Phenanthridinamine, 8-(trifluoromethyl)-)

- 883498-68-8(2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine)

Proveedores recomendados

atkchemica

(CAS:944401-56-3)5-Bromo-4-(trifluoromethyl)pyridin-2-amine

Pureza:95%+

Cantidad:1g/5g/10g/100g

Precio ($):Informe

Suzhou Senfeida Chemical Co., Ltd

(CAS:944401-56-3)2-AMINO-5-BROMO-4-TRIFLUOROMETHYLPYRIDINE

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe